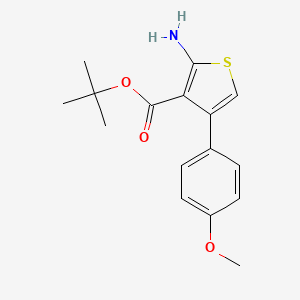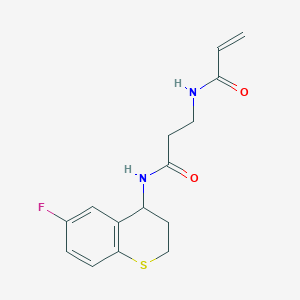
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of specific enzymes. The compound binds to the active site of these enzymes and prevents their activity, thereby regulating the physiological processes they are involved in. The exact mechanism of action of this compound is still under investigation, and further studies are required to fully understand its mode of action.
Biochemical and physiological effects:
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also exhibits anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory activity against specific enzymes. However, this compound has some limitations, including its low solubility in water, which can make it challenging to use in certain experimental systems.
Orientations Futures
There are several future directions for research on N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. Further studies are also required to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Additionally, research on the optimization of its synthesis and purification methods may lead to the development of more potent and effective analogs of this compound.
Méthodes De Synthèse
The synthesis of N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide involves the reaction of 6-fluoro-3,4-dihydro-2H-thiochromene-4-carboxylic acid with prop-2-enoyl chloride and N,N-dimethylprop-2-en-1-amine in the presence of a base. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes, including histone deacetylases and matrix metalloproteinases. These enzymes are involved in various physiological processes and are implicated in several diseases, including cancer, arthritis, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-2-14(19)17-7-5-15(20)18-12-6-8-21-13-4-3-10(16)9-11(12)13/h2-4,9,12H,1,5-8H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYMIHVJZHWKKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCSC2=C1C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386855.png)
![1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2386857.png)
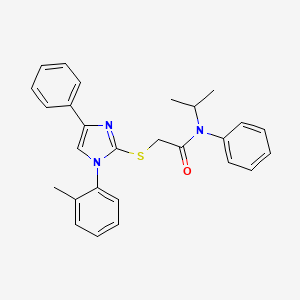
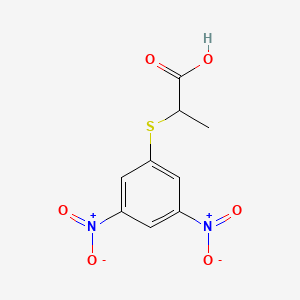
![methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate](/img/structure/B2386862.png)
![1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2386864.png)
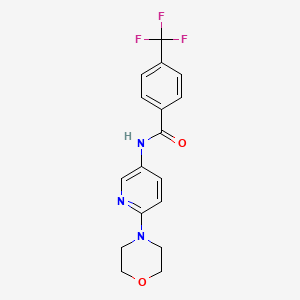

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)
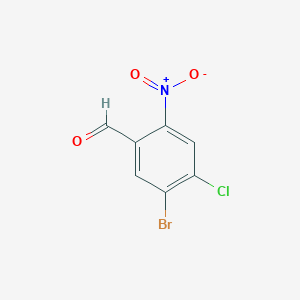
![N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2386871.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2386872.png)
